Lathosterol-d7

Cholesterol biosynthesis Stable isotope labeling Analytical chemistry

Lathosterol-d7 is a >99% (TLC) stable isotope-labeled internal standard (SIL-IS) designed for precise LC-MS/MS and GC-MS quantification of lathosterol. Its +7 Da mass shift provides optimal separation from endogenous analyte, correcting for ion suppression and extraction loss. Essential for cholesterol synthesis biomarker studies and sterol disorder diagnosis. Unlike unlabeled or differently labeled analogs, lathosterol-d7 ensures validated, reproducible results in clinical and research assays. Contact us for bulk pricing.

Molecular Formula C27H46O
Molecular Weight 393.7 g/mol
Cat. No. B12415321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLathosterol-d7
Molecular FormulaC27H46O
Molecular Weight393.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D
InChIKeyIZVFFXVYBHFIHY-SOVNPUOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lathosterol-d7: A Stable Isotope-Labeled Internal Standard for Accurate Quantification of Cholesterol Biosynthesis


Lathosterol-d7 is a deuterium-labeled analog of the endogenous cholesterol precursor lathosterol (5α-cholest-7-en-3β-ol). It serves as a high-purity (>99% by TLC) stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of lathosterol in complex biological matrices . The incorporation of seven deuterium atoms provides a distinct mass shift (+7 Da) relative to the unlabeled analyte, enabling its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods [1]. Its primary application is in clinical and research settings as a surrogate biomarker for monitoring endogenous cholesterol synthesis and for the diagnosis of related metabolic disorders [2].

Why Lathosterol-d7 Cannot Be Replaced by Generic Sterol Standards for Critical Quantification


Generic substitution of Lathosterol-d7 with unlabeled lathosterol, other sterol standards, or even differently labeled lathosterol analogs (e.g., d4 or d6) introduces significant and verifiable analytical error. Unlike a simple unlabeled reference standard, Lathosterol-d7 is a stable isotope-labeled internal standard (SIL-IS) designed to correct for analyte loss during sample preparation, matrix effects during ionization, and variations in instrument response . The use of a non-isotopic analog (e.g., a different sterol) fails to compensate for differential extraction efficiency and ionization suppression/enhancement, leading to inaccurate quantification [1]. Furthermore, the specific +7 Da mass shift of Lathosterol-d7 provides optimal spectral separation from the endogenous lathosterol signal, a critical advantage when quantifying low-abundance analytes in high-background biological samples like serum or plasma [2]. This specific labeling pattern is not universally present in all deuterated lathosterol products, and the performance characteristics of one labeled standard do not automatically transfer to another, even those with a similar name .

Lathosterol-d7 Quantitative Performance Data: Direct Evidence for Scientific Selection


Isotopic Purity and Structural Fidelity of Lathosterol-d7 Compared to Unlabeled Lathosterol

Lathosterol-d7 is differentiated from its unlabeled counterpart by its high isotopic purity (>99% by TLC) and its structural identity as a deuterated analog. This purity ensures minimal interference from unlabeled species, which is critical for accurate quantification. In contrast, generic unlabeled lathosterol cannot serve as an internal standard due to its identical mass, rendering it indistinguishable from the endogenous analyte in mass spectrometry .

Cholesterol biosynthesis Stable isotope labeling Analytical chemistry

Mass Spectrometric Discrimination: +7 Da Mass Shift of Lathosterol-d7 vs. Unlabeled Endogenous Lathosterol

The incorporation of seven deuterium atoms into Lathosterol-d7 results in a +7 Da mass shift relative to endogenous lathosterol (MW 386.7 vs. 393.7). This distinct mass difference is directly exploited in a validated LC-MS/MS method where the MRM transitions for Lathosterol-d7 (m/z 376.4 → 95.1) are monitored separately from those of unlabeled lathosterol (m/z 369.3 → 161.1) [1]. This spectral separation is essential for the internal standard to accurately correct for matrix effects and ionization variability without interfering with the analyte signal .

Mass spectrometry Internal standard Bioanalysis

Validation Performance of Lathosterol-d7 in a Multi-Analyte LC-MS/MS Method for Human Serum

In a validated LC-MS/MS method for quantifying lathosterol and zymostenol in human serum, Lathosterol-d7 was used as the internal standard. The method demonstrated excellent linearity for lathosterol over a dynamic range of 0.2 µg/mL to 20 µg/mL (R² ≥0.9932). The precision of the method, as indicated by the coefficient of variation (CV), was robust: intra-day CV ranged from 1.5% to 7.7%, and inter-day CV ranged from 3.1% to 12.5%. Accuracy, measured as bias, ranged from -10.1% to 18.4% (intra-day) and -9.2% to 2.0% (inter-day) [1]. These performance metrics are directly attributable to the use of the deuterated internal standard, which corrects for variability in sample processing and ionization [2].

Method validation Bioanalytical chemistry Clinical biomarkers

Lathosterol-d7 Facilitates Quantification of a Key Cholesterol Synthesis Biomarker with Established Biological Variation

Lathosterol is a clinically validated biomarker for whole-body cholesterol synthesis. The biological variation of lathosterol has been quantified in healthy individuals, showing an intra-individual coefficient of variation (CVI) of 22.5% and a group inter-individual variation (CVG) of 52.0% [1]. This high biological variability necessitates the use of a precise and accurate analytical method to detect clinically meaningful changes. Lathosterol-d7, as a stable isotope-labeled internal standard, is the key component that enables the high precision (e.g., CV <15%) required for longitudinal monitoring of this biomarker, as demonstrated in validated LC-MS/MS and GC-MS assays [2] [3]. Without a matched internal standard, analytical imprecision would likely exceed the acceptable limits for tracking this inherently variable biomarker.

Cholesterol metabolism Biomarker validation Clinical chemistry

Comparative Utility: Lathosterol-d7 in a Multi-Sterol GC-MS Method vs. Non-Isotopic Standards

In a validated GC-MS method designed for the simultaneous quantification of 11 cholesterol precursors and plant sterols, deuterium-labeled lathosterol, cholesterol, and sitosterol were employed as internal standards. The use of these matched SIL-IS was crucial for achieving a coefficient of variation (CV) of less than 6% and recovery between 90-107% for lathosterol [1]. The study highlights that the method's suitability for diagnosing inherited disorders of cholesterol biosynthesis (e.g., Smith-Lemli-Opitz syndrome, lathosterolosis) depends on the precise quantification enabled by these deuterated standards. In contrast, methods relying on a single non-isotopic internal standard or external calibration would be unable to correct for the differential recovery and matrix effects experienced by each of the structurally diverse sterols, leading to inaccurate diagnosis .

Gas chromatography-mass spectrometry Sterolomics Inborn errors of metabolism

Addressing the Analytical Challenge of Sterol Isomers: Lathosterol-d7's Role in High-Specificity Methods

Lathosterol and its isomer zymostenol share the same molecular weight (386.7 Da) and similar structures, posing a significant challenge for chromatographic separation and mass spectrometric quantification in complex matrices like human serum [1]. A validated LC-MS/MS method addressed this by using Lathosterol-d7 as the internal standard for lathosterol and Zymostenol-d7 for zymostenol. This matched SIL-IS approach, combined with optimized chromatography, achieved high specificity and eliminated background noise, allowing for reliable quantification at low levels. The method reported a lower limit of quantification (LLOQ) of 0.2 µg/mL for lathosterol in serum [1]. The use of a non-isotopic internal standard, or a generic deuterated sterol, would not provide the same level of co-elution and matrix effect correction, compromising the method's specificity and accuracy for these critical isomers [2].

Sterol isomers Chromatographic separation LC-MS/MS specificity

High-Impact Research Applications for Lathosterol-d7 as a Quantitative Standard


Clinical Biomarker Validation Studies for Cholesterol Metabolism

Lathosterol-d7 is the internal standard of choice for developing and validating high-precision LC-MS/MS or GC-MS assays to quantify lathosterol as a biomarker of whole-body cholesterol synthesis. This is essential for clinical studies investigating the efficacy of lipid-lowering therapies (e.g., statins, PCSK9 inhibitors), dietary interventions, or for characterizing the metabolic phenotype of patient cohorts. The high purity and specific mass shift of Lathosterol-d7 enable the achievement of the low analytical variability (CV <15%) required to detect changes in this biologically variable marker [1].

Diagnosis and Monitoring of Inborn Errors of Sterol Metabolism

In clinical diagnostic laboratories, Lathosterol-d7 is a critical reagent for quantifying sterol profiles in plasma or serum from patients suspected of having disorders like lathosterolosis, Smith-Lemli-Opitz syndrome, or desmosterolosis. The use of this SIL-IS in multi-sterol GC-MS or LC-MS/MS panels ensures the accurate measurement of pathognomonic accumulations of cholesterol precursors, enabling confident differential diagnosis [2]. Its application directly supports the generation of data that meets the rigorous standards for clinical reporting.

Fundamental Research into Cholesterol Biosynthesis and Trafficking

For basic science research using cell culture or animal models, Lathosterol-d7 is indispensable for stable isotope dilution mass spectrometry (SID-MS) workflows. It allows researchers to accurately quantify changes in the intracellular and extracellular pools of lathosterol in response to genetic manipulations (e.g., CRISPR knockouts of SC5D or DHCR24) or pharmacological challenges. The availability of this validated internal standard facilitates the generation of reproducible, quantitative data on sterol flux and pathway regulation [3].

Method Development and Cross-Validation in Bioanalytical Chemistry

Bioanalytical chemists developing novel LC-MS or GC-MS methods for sterol analysis will utilize Lathosterol-d7 as a benchmark internal standard. Its well-characterized properties (purity >99%, specific MRM transitions) and documented performance in published methods make it a reliable reference for establishing new assays. It is also used as a tool for troubleshooting and cross-validating methods across different laboratories or instrument platforms, ensuring data comparability in multi-center studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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